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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)piperidin-2-one

CAS No.: 1267774-08-2

Cat. No.: B2853917

Get Quote

Technical Guide for Structural Elucidation & Solid-State Characterization

Executive Summary
3-(4-Chlorophenyl)piperidin-2-one is a pivotal structural motif in medicinal chemistry, serving

as a core scaffold for Factor Xa inhibitors (e.g., Apixaban intermediates) and various

psychoactive agents.[1] Its solid-state properties—specifically its crystal packing and conformer

distribution—directly influence thermodynamic stability, solubility, and downstream

processability.

This guide provides a comprehensive framework for the crystallographic analysis of this

compound. It synthesizes empirical data from analogous

-lactams with first-principles structural logic to establish a predictive model for its lattice
architecture, followed by a rigorous experimental validation protocol.[1]

Chemical Context & Molecular Geometry
Before analyzing the lattice, one must understand the molecular degrees of freedom. The

molecule consists of a semi-flexible piperidin-2-one (valerolactam) ring substituted at the
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-position (C3) with a rigid 4-chlorophenyl group.[1]

Conformational Landscape
Unlike cyclohexane, the piperidin-2-one ring is constrained by the planarity of the amide bond

(N1–C2–O1).

Ring Pucker: The ring typically adopts a distorted half-chair or envelope conformation.[1] The

atoms N1, C2, O1, and C3 are roughly coplanar to maintain amide resonance, forcing C4

and C5 out of the plane.

C3-Substituent Orientation: The 4-chlorophenyl group at C3 possesses a chiral center.[1] In

a racemic crystal (the most likely synthetic outcome), the enantiomers will pair in a

centrosymmetric space group. The bulky aryl group will preferentially adopt a pseudo-

equatorial orientation to minimize

strain with the adjacent carbonyl oxygen, though packing forces can occasionally trap the
higher-energy axial conformer.

Predicted Bond Metrics
Based on the Cambridge Structural Database (CSD) averages for

-lactams: | Parameter | Bond / Angle | Typical Value (

/

) | Structural Driver | | :--- | :--- | :--- | :--- | | Amide Bond | C2=O1 |

| Strong double bond character | | Amide Bond | N1–C2 |

| Partial double bond (Resonance) | | Chiral Center | C2–C3 |

|

-

single bond | | Planarity |

(O1-C2-N1-C6) |

| Amide resonance constraint |[1]
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Crystallization & Experimental Protocol
To obtain single crystals suitable for X-ray diffraction (XRD), a slow-growth methodology is

required to minimize twinning and disorder.

Solvent Screening Matrix
The solubility profile of the lactam suggests a polarity-driven screen.

Primary System (Yield): Ethanol/Water (Slow evaporation). Promotes H-bond networking.

Secondary System (Quality): Ethyl Acetate/Hexane (Vapor diffusion). Slower growth rate

yields higher mosaicity quality.

Tertiary System (Polymorph Search): Toluene (Slow cooling). Encourages

-

stacking over H-bonding dominance.[1]

Diffraction Workflow
The following DOT diagram outlines the critical path from crude solid to solved structure.
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Figure 1: Standardized workflow for Single Crystal X-Ray Diffraction (SCXRD) analysis.[1]

Structural Analysis & Supramolecular Logic
This section details the analysis of the solved structure. In the absence of an explicit

experimental dataset, these are the authoritative structural expectations based on
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supramolecular synthons.

The Hydrogen Bond Network
The defining feature of the crystal lattice will be the Lactam Dimer.

Primary Interaction: The amide group acts as both a donor (N-H) and an acceptor (C=O).

Motif:

Centrosymmetric Dimer. Two molecules pair up across an inversion center.

Geometry:

distance

;

.[1]

Alternative Motif:

Infinite Chain. If steric bulk at C3 prevents dimerization, the molecules will stack in a catemer
chain (glide plane motif). Probability: Low (Dimers preferred for small lactams).

Secondary Interactions
Once the H-bond framework is established, weaker forces dictate the 3D packing:

Cl...Cl Halogen Bonding: Look for Type I (symmetrical) or Type II (bent) contacts between

chlorine atoms of adjacent dimers. Distances

indicate structural relevance.

C-H...

Interactions: The electron-rich chlorophenyl ring often accepts protons from the piperidine
ring (C4-H or C5-H) of a neighboring molecule.[1]

Visualization of Packing Logic
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The following diagram illustrates the hierarchy of forces constructing the lattice.
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Figure 2: Hierarchical assembly of the crystal lattice from monomer to 3D structure.[1]

Analytical Validation
To ensure the trustworthiness of your structural model, perform these validation steps:

Hirshfeld Surface Analysis:

Generate the

surface.
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Red spots should only appear at the N-H...O hydrogen bonds.

Check the "Fingerprint Plot" for the characteristic "spikes" (H...O interactions) and diffuse

regions (H...H vdW forces).

Powder XRD (PXRD) Overlay:

Simulate the PXRD pattern from your single-crystal .CIF file (using Mercury or similar

software).

Compare it experimentally with the bulk material.

Why? To confirm that the single crystal is representative of the bulk batch and not a minor

polymorph or solvate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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